Lipophilicity Advantage of trans-2-(4-tert-Butylphenyl)cyclohexanol vs. trans-2-Phenylcyclohexanol
The presence of the para-tert-butyl group on the phenyl ring dramatically increases the compound's lipophilicity. trans-2-(4-tert-Butylphenyl)cyclohexanol has a computed XLogP3-AA value of 4.4 [1]. In contrast, the unsubstituted analog trans-2-phenylcyclohexanol has a reported LogP of approximately 2.7 [2]. This difference of 1.7 log units indicates that the target compound is approximately 50 times more lipophilic.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | trans-2-phenylcyclohexanol: LogP = 2.7051 |
| Quantified Difference | ΔLogP = 1.7 (approx. 50-fold increase in partition coefficient) |
| Conditions | Computed values using XLogP3 algorithm (PubChem) vs. standard LogP estimation |
Why This Matters
This directly impacts the compound's behavior in biphasic reactions, membrane permeability in biological assays, and retention time in reversed-phase chromatographic purification, making it a superior choice for applications requiring high lipophilicity.
- [1] PubChem. (2025). Compound Summary for CID 2793914: trans-2-(4-tert-Butylphenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/trans-2-_4-Tert-Butylphenyl_cyclohexanol View Source
- [2] Molbase. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from https://m.molbase.cn View Source
